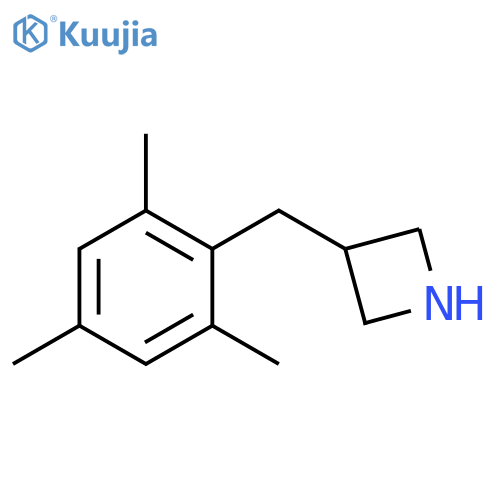

Cas no 937628-75-6 (3-(2,4,6-trimethylphenyl)methylazetidine)

937628-75-6 structure

商品名:3-(2,4,6-trimethylphenyl)methylazetidine

3-(2,4,6-trimethylphenyl)methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4,6-trimethylphenyl)methylazetidine

- Azetidine, 3-[(2,4,6-trimethylphenyl)methyl]-

-

- インチ: 1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3

- InChIKey: DUFRIFXDLKIIQK-UHFFFAOYSA-N

- ほほえんだ: N1CC(CC2=C(C)C=C(C)C=C2C)C1

じっけんとくせい

- 密度みつど: 0.975±0.06 g/cm3(Predicted)

- ふってん: 293.3±9.0 °C(Predicted)

- 酸性度係数(pKa): 11.07±0.40(Predicted)

3-(2,4,6-trimethylphenyl)methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006257-5.0g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-2006257-0.1g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-2.5g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-0.5g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-1.0g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-2006257-10.0g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-2006257-0.05g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-1g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-5g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-2006257-0.25g |

3-[(2,4,6-trimethylphenyl)methyl]azetidine |

937628-75-6 | 0.25g |

$774.0 | 2023-09-16 |

3-(2,4,6-trimethylphenyl)methylazetidine 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

937628-75-6 (3-(2,4,6-trimethylphenyl)methylazetidine) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量